Home > Products > Screening Compounds P18819 > Deruxtecan analog 2
Deruxtecan analog 2 -

Deruxtecan analog 2

Catalog Number: EVT-12544384
CAS Number:
Molecular Formula: C29H30FN5O7
Molecular Weight: 579.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deruxtecan analog 2 is a compound related to the class of antibody-drug conjugates, specifically designed for targeted cancer therapy. It is a derivative of the original deruxtecan, which is known for its application in treating HER2-positive breast cancer. The compound combines an antibody with a cytotoxic drug, allowing for selective delivery of the drug to cancer cells while minimizing effects on normal tissues.

Source and Classification

Deruxtecan analog 2 is classified under the category of antibody-drug conjugates (ADCs). These compounds are engineered to link a monoclonal antibody with a cytotoxic agent through a chemical linker. The linker is crucial as it determines the stability and release of the drug within the target cells. This compound is particularly relevant in oncology, targeting specific antigens overexpressed in various cancers, including breast, gastric, and colorectal cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Deruxtecan analog 2 involves several key steps:

  1. Antibody Preparation: The first step includes the production of a monoclonal antibody that specifically targets the HER2 receptor.
  2. Linker Attachment: A cleavable linker is chemically conjugated to the antibody. This linker is designed to release the cytotoxic agent upon internalization by the target cell.
  3. Payload Integration: The cytotoxic payload, derived from exatecan, is then attached to the linker. This payload acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells.
  4. Purification: The resulting conjugate undergoes purification processes to ensure that unreacted components and by-products are removed.

The synthesis requires careful control over reaction conditions to optimize yield and ensure the stability of the final product.

Molecular Structure Analysis

Structure and Data

Deruxtecan analog 2 features a complex molecular structure composed of:

  • Monoclonal Antibody: Provides specificity for HER2-expressing cells.
  • Cleavable Linker: Typically a tetrapeptide that can be cleaved by enzymes present in target cells.
  • Cytotoxic Payload: An exatecan derivative that inhibits topoisomerase I.

The molecular formula and specific structural data are critical for understanding its pharmacokinetics and pharmacodynamics. The precise molecular weight and structural diagrams can be derived from detailed chemical analyses such as mass spectrometry or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in Deruxtecan analog 2 include:

  1. Conjugation Reaction: The formation of covalent bonds between the antibody and the linker, which may involve amide bond formation or other coupling strategies.
  2. Cleavage Mechanism: Once internalized by cancer cells, the linker undergoes enzymatic cleavage, releasing the cytotoxic payload directly into the cell's interior.
  3. Cytotoxic Action: The released exatecan derivative then inhibits topoisomerase I, leading to DNA damage and ultimately triggering apoptosis in malignant cells.

These reactions are essential for ensuring that the drug is activated only within targeted cells, which minimizes systemic toxicity.

Mechanism of Action

Process and Data

The mechanism of action for Deruxtecan analog 2 involves several stages:

  1. Binding: The antibody component binds specifically to HER2 receptors on cancer cells.
  2. Internalization: Following binding, the antibody-drug conjugate is internalized through endocytosis.
  3. Linker Cleavage: Inside the cell, enzymes cleave the linker, releasing the active cytotoxic agent.
  4. DNA Damage: The released exatecan derivative inhibits topoisomerase I, preventing DNA replication and repair, leading to cell death.

This targeted approach allows for effective treatment with reduced side effects compared to conventional chemotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Deruxtecan analog 2 include:

  • Molecular Weight: Specific value determined through analytical techniques.
  • Solubility: Typically evaluated in various solvents to determine formulation compatibility.
  • Stability: Assessed under different pH and temperature conditions to ensure efficacy during storage and use.
  • Melting Point: Determined through thermal analysis methods.

These properties are crucial for formulating effective dosages and ensuring patient safety during administration.

Applications

Scientific Uses

Deruxtecan analog 2 has significant applications in cancer therapeutics:

Properties

Product Name

Deruxtecan analog 2

IUPAC Name

2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide

Molecular Formula

C29H30FN5O7

Molecular Weight

579.6 g/mol

InChI

InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1

InChI Key

DOLQXGLTQNTQEP-SLQAJWMNSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.